2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with ethene

Description

This polymer is a copolymer derived from two monomers:

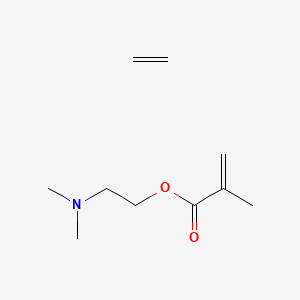

- 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester (CAS 2867-47-2, also known as dimethylaminoethyl methacrylate or DMAEMA) ,

- Ethene (ethylene).

The polymer combines the cationic tertiary amine functionality of DMAEMA with the hydrophobic backbone of ethylene. This structure confers pH-responsive behavior, solubility in polar solvents, and applications in coatings, adhesives, and biomedical materials . Key properties include:

- Molecular formula: (C₈H₁₅NO₂·C₂H₄)ₓ,

- Thermal stability: Decomposes above 200°C,

- Solubility: Water-soluble under acidic conditions due to protonation of the dimethylamino group .

Properties

CAS No. |

25134-54-7 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 2-methylprop-2-enoate;ethene |

InChI |

InChI=1S/C8H15NO2.C2H4/c1-7(2)8(10)11-6-5-9(3)4;1-2/h1,5-6H2,2-4H3;1-2H2 |

InChI Key |

PNMYDOBPCBCQIA-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCN(C)C.C=C |

Canonical SMILES |

CC(=C)C(=O)OCCN(C)C.C=C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

107227-29-2 25134-54-7 |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

F 522; DA 1701; DA 3023; DA 3031; F522; F-522; Sumiepoch F 522; |

Origin of Product |

United States |

Preparation Methods

Solvent and Initiator Selection

The choice of solvent significantly impacts molecular weight and reaction kinetics. Tetrahydrofuran (THF) and toluene are common solvents, with THF yielding $$Mn = 25,000$$ (PDI = 1.72) and toluene producing $$Mn = 344,800$$ (PDI = 1.75) under identical conditions (60°C, 24 hours). Initiators like ammonium persulfate (APS) enable aqueous-phase polymerization, though they result in broader PDIs (e.g., $$M_n = 326,000$$, PDI = 1.62).

Table 1: Free Radical Polymerization Conditions for PDMAEMA

| Solvent | Initiator | Temperature (°C) | Time (h) | $$M_n$$ | PDI |

|---|---|---|---|---|---|

| Tetrahydrofuran | AIBN | 60 | 24 | 113,000 | 1.21 |

| Water | APS | 60 | 24 | 326,000 | 1.62 |

| Toluene | AIBN | 60 | 24 | 344,800 | 1.75 |

Challenges in Molecular Weight Control

Hydrophobic interactions and Coulomb repulsion between charged DMAEMA units complicate molecular weight determination. Salts or surfactants are often added to screen electrostatic effects, but they may inadvertently alter reaction kinetics. For instance, PDMAEMA synthesized in 1 M HCl with ammonium peroxodisulfate exhibited $$M_n = 131,000$$ but a high PDI of 6.24 due to uneven chain propagation.

Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) methods, such as reversible addition-fragmentation chain transfer (RAFT), enable precise control over molecular weight and architecture. P(DMAEMA-co-OEGMA) copolymers synthesized via RAFT achieved $$M_n = 13,000–150,000$$ with PDIs as low as 1.29.

RAFT Polymerization

In a representative procedure, DMAEMA and oligo(ethylene glycol) methacrylate (OEGMA) were polymerized using 4-cyano-4-(dodecylsulfanylthiocarbonyl)pentanoic acid (CDP) as a chain transfer agent and AIBN as the initiator. The reaction in 1,4-dioxane at 70°C for 24 hours yielded copolymers with $$M_n = 36,000$$ (PDI = 2.25), demonstrating the method’s versatility for synthesizing stimuli-responsive materials.

Key Reaction Parameters:

- Monomer-to-initiator ratio: 10:1

- Solvent purity: Critical for avoiding side reactions

- Post-polymerization dialysis: Essential for removing unreacted monomers

Atom Transfer Radical Polymerization (ATRP)

While less common for DMAEMA, ATRP offers narrow PDIs (<1.5) under optimized conditions. Activators regenerated by electron transfer (ARGET) ATRP at 80°C produced quaternized PDMAEMA derivatives with enhanced thermal stability ($$T_{50\%} = 415°C$$).

Copolymerization with Ethene

Incorporating ethylene into PDMAEMA chains introduces hydrophobicity and alters mechanical properties. However, ethylene’s nonpolar nature complicates copolymerization with polar DMAEMA monomers.

High-Pressure Free Radical Copolymerization

Limited data exist in the provided sources, but analogous systems suggest that high-pressure reactors (50–300 MPa) and peroxydicarbonate initiators could facilitate ethylene-DMAEMA copolymerization. For example, tert-butyl peroxy-2-ethylhexanoate initiated ethylene-methyl methacrylate copolymers at 90°C, yielding $$M_n = 196,000$$. Adapting this approach for DMAEMA may require polar solvents like THF to stabilize growing chains.

Challenges in Monomer Reactivity

Ethylene’s low reactivity toward methacrylate monomers often results in gradient or block architectures rather than random copolymers. Kinetic studies indicate that ethylene’s propagation rate ($$k_p$$) is orders of magnitude lower than DMAEMA’s, necessitating long reaction times or excess ethylene.

Post-Polymerization Modifications

Quaternization of PDMAEMA’s tertiary amines enhances solubility and introduces stimuli-responsive behavior. Methyl iodide (Q1), 1-iodohexane (Q6), and 1-iodododecane (Q12) are common quaternizing agents.

Table 2: Quaternization Effects on PDMAEMA Properties

| Quaternizing Agent | Hydrophobicity | $$T_{50\%}$$ (°C) | Application |

|---|---|---|---|

| Q1 (CH₃I) | Low | 275 | Drug delivery |

| Q12 (C₁₂H₂₅I) | High | 415 | Thermal-resistant films |

Quaternization with Q12 in tetrahydrofuran at 25°C for 48 hours increased thermal stability by 40% compared to unmodified PDMAEMA.

Characterization and Thermal Properties

Thermogravimetric analysis (TGA) of PDMAEMA reveals a two-stage decomposition: side-group degradation at 275–390°C and main-chain breakdown at 390–560°C. Quaternization shifts this behavior, with PDMAEMA- HCl decomposing at 275°C and PDMAEMA- HOTf exhibiting single-stage degradation at 415°C.

Activation Energies:

- First stage: $$E_a = 89.8\ \text{kJ mol}^{-1}$$

- Second stage: $$E_a = 17.7\ \text{kJ mol}^{-1}$$

Industrial-Scale Synthesis Considerations

Scaling PDMAEMA production requires addressing solvent removal and initiator residue. Bulk polymerization without solvent eliminates purification steps but risks uncontrolled exotherms. For example, photoinitiated polymerization using 2,2-dimethoxy-2-phenyl acetophenone achieved 50% conversion in 30 minutes but required rigorous temperature control.

Chemical Reactions Analysis

Types of Reactions: DA-3031 primarily undergoes pegylation, a type of substitution reaction where PEG chains replace specific functional groups on the filgrastim molecule. This modification enhances the molecule’s pharmacokinetic properties without significantly altering its biological activity .

Common Reagents and Conditions: The pegylation process typically uses activated PEG derivatives, such as N-hydroxysuccinimide (NHS) esters or maleimide derivatives, in the presence of reaction buffers like phosphate-buffered saline (PBS). The reaction is carried out under controlled temperature and pH conditions to ensure optimal conjugation efficiency .

Major Products Formed: This compound retains the biological activity of filgrastim while exhibiting improved pharmacokinetic properties, such as extended half-life and reduced immunogenicity .

Scientific Research Applications

DA-3031 has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used extensively in clinical studies to evaluate its efficacy in preventing chemotherapy-induced neutropenia. Additionally, DA-3031 is employed in pharmacokinetic and pharmacodynamic studies to understand its behavior in the human body .

In the field of biology, DA-3031 is used to study the mechanisms of neutrophil production and function. Researchers also utilize this compound to investigate the effects of pegylation on protein stability and activity .

Mechanism of Action

DA-3031 exerts its effects by binding to specific receptors on the surface of hematopoietic cells in the bone marrow. This binding stimulates the proliferation and differentiation of neutrophil progenitor cells, leading to an increase in the production of mature neutrophils. The pegylation of filgrastim enhances its stability and prolongs its half-life, allowing for less frequent dosing while maintaining its therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Polymers

Copolymers with Styrene and Acrylate Monomers

Example : 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and 2-propenoic acid (CAS 25767-39-9)

- Comonomers: Methyl methacrylate (MMA), styrene (ethenylbenzene), and acrylic acid .

- Properties :

- Key difference : Lacks pH-responsive tertiary amine groups, limiting use in stimuli-responsive materials compared to the target polymer .

Example : 2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate, ethenylbenzene, and ethyl 2-propenoate (CAS 29763-02-8)

Copolymers with Fluorinated Monomers

Example : 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl methacrylate (CAS not specified)

- Comonomers: DMAEMA and fluorinated acrylate .

- Properties :

- Key difference: Fluorinated monomers increase environmental persistence, raising regulatory concerns compared to the ethylene-based polymer .

Copolymers with Functional Monomers for Biomedical Use

Example : 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone (CAS not specified)

Comparative Data Table

Biological Activity

2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with ethene, commonly referred to as a type of polymerized dimethylaminoethyl methacrylate (DMAEMA), is a synthetic polymer that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure which includes both methacrylate and dimethylamino functional groups, contributing to its properties in various applications, particularly in drug delivery systems and biomedical fields.

- CAS Number : 26316-50-7

- Molecular Formula : C18H31NO6

- Molecular Weight : 357.44 g/mol

The polymer's structure allows it to undergo various chemical reactions, making it versatile in formulations for therapeutic applications.

Drug Delivery Systems

One of the prominent applications of this polymer is in the development of drug delivery systems (DDS) . Research indicates that polymers containing DMAEMA can be engineered to respond to environmental stimuli such as pH changes. This property is particularly useful in targeting tumor cells, which often exhibit a lower extracellular pH compared to healthy tissues.

- pH Sensitivity : The tertiary amine groups in DMAEMA can become protonated in acidic environments, leading to a change in the polymer's conformation. This results in the opening of pores within nanoparticles that encapsulate drugs, facilitating their release directly into tumor cells .

- Controlled Release : Studies have shown that drug release rates can be significantly increased in acidic conditions (pH ~5) compared to physiological pH (pH ~7.4). For instance, drug-loaded nanoparticles demonstrated a release rate increase from less than 6% at neutral pH to over 16% at acidic pH after a specific incubation period .

Case Studies

Case Study 1: Anticancer Drug Delivery

In a study involving doxorubicin (DOX), a commonly used anticancer drug, DMAEMA-based nanoparticles were utilized as carriers. The results indicated that these nanoparticles could effectively release DOX in acidic environments typical of tumor microenvironments, enhancing the drug's cytotoxic effects on cancer cells while minimizing toxicity to healthy cells .

Case Study 2: Biocompatibility Assessment

A biocompatibility study assessed the interaction of DMAEMA polymers with human cell lines. The findings suggested that these polymers exhibit low cytotoxicity and good biocompatibility, making them suitable candidates for biomedical applications .

Toxicological Profile

While the biological activity of this compound is promising, it is essential to consider its toxicological aspects:

- Acute Toxicity : Studies indicate low acute oral toxicity with an LD50 greater than 2000 mg/kg body weight in rodent models .

- Skin Sensitization Potential : Given the presence of acrylate and methacrylate groups, there is potential for skin sensitization upon exposure; thus, safety assessments are crucial for industrial applications .

Summary of Findings

| Property | Value/Description |

|---|---|

| CAS Number | 26316-50-7 |

| Molecular Weight | 357.44 g/mol |

| pH Sensitivity | Releases drugs more effectively at pH < 6 |

| Biocompatibility | Low cytotoxicity |

| Acute Toxicity | LD50 > 2000 mg/kg |

Q & A

Q. Q1. What are the recommended synthetic methodologies for preparing this copolymer, and how do reaction conditions influence monomer incorporation ratios?

Methodological Answer: The synthesis typically involves free-radical polymerization. Key parameters include:

- Initiators : Use azobisisobutyronitrile (AIBN) or peroxides at 60–80°C to optimize radical generation .

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of the dimethylaminoethyl methacrylate (DMAEMA) monomer, improving copolymer homogeneity .

- Monomer feed ratio : Adjusting the ethene-to-DMAEMA ratio (e.g., 1:2 to 1:4) modulates charge density and thermal stability. Real-time FTIR or NMR monitors conversion rates .

Q. Q2. How can researchers characterize the polymer’s molecular weight distribution and structural homogeneity?

Methodological Answer:

- Gel Permeation Chromatography (GPC) : Use THF as eluent with polystyrene standards to determine and . Ensure degassing to avoid radical quenching .

- DSC/TGA : Differential scanning calorimetry identifies glass transition temperatures (), while thermogravimetric analysis assesses thermal degradation thresholds (e.g., ~250°C for DMAEMA segments) .

- XPS/FTIR : X-ray photoelectron spectroscopy confirms nitrogen content from DMAEMA units; FTIR detects C=O (1720 cm⁻¹) and tertiary amine (2770 cm⁻¹) peaks .

Advanced Research Questions

Q. Q3. How do contradictory data on the polymer’s pH-responsive behavior arise, and what experimental strategies resolve these discrepancies?

Methodological Answer: Discrepancies often stem from:

- Ionic strength variations : DMAEMA’s pKa (~7.5) shifts under high salt concentrations, altering swelling ratios. Use buffered solutions (pH 4–10) with controlled ionic strength (0.1–1.0 M NaCl) for reproducibility .

- Crosslinking density : Inconsistent crosslinker (e.g., ethylene glycol dimethacrylate) amounts affect mesh size. Characterize via equilibrium swelling studies and small-angle X-ray scattering (SAXS) .

Q. Q4. What advanced techniques quantify the environmental persistence of this polymer, particularly its degradation byproducts?

Methodological Answer:

- Accelerated degradation assays : Expose to UV/H₂O₂ (50°C, 72 hr) and analyze fragments via LC-MS. DMAEMA-derived tertiary amines may form N-nitrosamines under acidic conditions .

- Microcosm studies : Soil/water systems with microbial consortia (e.g., Pseudomonas spp.) monitor CO₂ evolution via respirometry to assess biodegradation .

Q. Q5. How does copolymer architecture (e.g., block vs. random) influence interactions with biological membranes?

Methodological Answer:

- Cryo-TEM/DLS : Block copolymers form micelles with cationic DMAEMA coronas, enhancing cell membrane adsorption. Use dynamic light scattering (DLS) to measure hydrodynamic radii (10–100 nm) .

- Hemolysis assays : Compare random vs. block copolymers at 0.1–1 mg/mL in erythrocyte suspensions. Block architectures show lower hemolytic activity due to controlled charge distribution .

Methodological Guidance for Data Contradictions

Q. Q6. How should researchers reconcile conflicting reports on the polymer’s cytotoxicity in biomedical applications?

Methodological Answer:

- Standardize cell lines and exposure times : Use NIH/3T3 fibroblasts or HeLa cells with 24–48 hr incubations. Pre-screen batches for residual monomers (HPLC) to rule out impurity-driven toxicity .

- Surface charge modulation : DMAEMA’s positive charge promotes cellular uptake but may induce apoptosis. Titrate with anionic comonomers (e.g., acrylic acid) to balance charge .

Regulatory and Safety Considerations

Q. Q7. What analytical protocols ensure compliance with FDA/NJ EPA guidelines for residual monomer limits?

Methodological Answer:

- GC-MS headspace analysis : Detect residual DMAEMA below 50 ppm (FDA threshold) using DB-5MS columns and electron ionization .

- Migration testing : For food-contact applications (per GB9685-2008), soak polymer films in 10% ethanol (40°C, 10 days) and quantify migrants via ICP-MS for heavy metals .

Advanced Analytical Techniques

Q. Q8. Which spectroscopic methods best elucidate the copolymer’s segmental dynamics in aqueous solutions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.